molecular formula C7H8N2 B1279026 2,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 26187-29-1

2,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1279026
CAS No.: 26187-29-1
M. Wt: 120.15 g/mol
InChI Key: BZSMKTGDBPDVAR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C7H8N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of 2,5-dimethylpyrrole with a suitable nitrile source. One common method is the reaction of 2,5-dimethylpyrrole with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2,5-dimethylpyrrole and cyanogen bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), in an organic solvent like dichloromethane (CH2Cl2).

    Procedure: The 2,5-dimethylpyrrole is dissolved in the solvent, and the base is added to the solution. Cyanogen bromide is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative nitrile sources and reaction conditions may be explored to optimize the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 2,5-dimethyl-1H-pyrrole-3-amine.

Scientific Research Applications

2,5-Dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of novel materials, such as conductive polymers and organic semiconductors.

    Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.

    2,4-Dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a different substitution pattern on the pyrrole ring.

Uniqueness

2,5-Dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both methyl groups and a nitrile group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2,5-dimethyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSMKTGDBPDVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447094
Record name 2,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26187-29-1
Record name 2,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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